molecular formula C16H16Cl2N4 B5690691 N-(2,6-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

N-(2,6-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5690691
M. Wt: 335.2 g/mol
InChI Key: WHKVNFFFCKGDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, also known as DBZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBZP is a piperazine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

N-(2,6-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine binds to various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. This compound has been shown to act as an antagonist at the dopamine D2 receptor, which is a target for antipsychotic drugs. This compound has also been shown to act as an agonist at the serotonin 5-HT1A receptor, which is a target for antidepressant and anxiolytic drugs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to modulate neurotransmitter release, regulate neuronal excitability, and alter gene expression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has several advantages for lab experiments, including its high potency and selectivity for various receptors in the central nervous system. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(2,6-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, including its potential use in combination with other drugs for the treatment of various psychiatric and neurological disorders. Additionally, further studies are needed to understand the long-term effects of this compound on the central nervous system and its potential use in the treatment of cancer. Finally, new synthesis methods for this compound may be developed to optimize its yield and purity.

Synthesis Methods

N-(2,6-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine can be synthesized using various methods, including the reaction of 2,6-dichlorobenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxamide in the presence of a base. Another method involves the reaction of 2,6-dichlorobenzaldehyde with 4-(2-pyridinyl)piperazine in the presence of a reducing agent. The yield and purity of this compound can be optimized by modifying the reaction conditions.

Scientific Research Applications

N-(2,6-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications, including its use as an antipsychotic, antidepressant, and anxiolytic agent. This compound has been shown to bind to various receptors in the central nervous system, including dopamine, serotonin, and adrenergic receptors. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties.

properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4/c17-14-4-3-5-15(18)13(14)12-20-22-10-8-21(9-11-22)16-6-1-2-7-19-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKVNFFFCKGDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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